1-(3-Chloro-2-methylphenyl)guanidine

Description

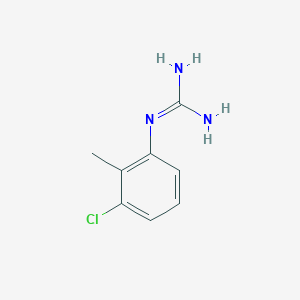

1-(3-Chloro-2-methylphenyl)guanidine is a substituted guanidine derivative characterized by a guanidine core (-NH-C(=NH)-NH₂) attached to a 3-chloro-2-methylphenyl group.

Key structural features:

- Guanidine moiety: A planar, Y-shaped structure with three nitrogen atoms, enabling hydrogen bonding and ionic interactions.

- Aryl substituent: The 3-chloro-2-methylphenyl group introduces steric and electronic effects, influencing solubility, basicity, and target binding.

Properties

IUPAC Name |

2-(3-chloro-2-methylphenyl)guanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3/c1-5-6(9)3-2-4-7(5)12-8(10)11/h2-4H,1H3,(H4,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCIVJXVNQSBFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Chloro-2-methylphenyl)guanidine typically involves the reaction of 3-chloro-2-methylaniline with cyanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the guanidine group. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Chloro-2-methylphenyl)guanidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)guanidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)guanidine involves its interaction with specific molecular targets and pathways. The guanidine group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects .

Comparison with Similar Compounds

Aryl guanidines exhibit structural and functional diversity based on substituent patterns. Below is a detailed comparison of 1-(3-Chloro-2-methylphenyl)guanidine with structurally or functionally related compounds.

Structural Analogs

Key Observations :

- Basicity : Methyl groups on the guanidine core (e.g., 1-(3-Chlorophenyl)-2,3-dimethylguanidine) increase lipophilicity and pKa, favoring membrane permeability .

- Biological Specificity: 1-(2,4-Xylyl)guanidine shows selective inhibition of gating pore currents in sodium channels without affecting normal ion conduction, a trait linked to its aryl substitution pattern .

Physicochemical Properties

Notes:

- The pKa of aryl guanidines is influenced by electron-withdrawing groups (e.g., -Cl) and resonance effects. The 3-chloro substituent likely lowers pKa compared to non-halogenated analogs .

- Hybrid derivatives (e.g., pyrimidinone-guanidine) exhibit altered solubility profiles due to additional hydrogen-bonding motifs .

Key Insights :

- Structural Specificity : The 3-chloro-2-methylphenyl group may enhance target affinity compared to simpler aryl guanidines, as seen in related compounds with bulky substituents .

- Therapeutic Potential: Guanidine derivatives with chloroaryl groups are promising for neurological and metabolic disorders due to their ability to modulate ion channels with minimal off-target effects .

Characterization Methods :

Biological Activity

1-(3-Chloro-2-methylphenyl)guanidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃ClN₄, with a molecular weight of approximately 200.68 g/mol. The structure includes a guanidine moiety that is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties, particularly against various bacterial strains. In one study, derivatives of guanidine compounds demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.12 to 4 µg/mL against Gram-positive bacteria such as Enterococcus faecalis .

Antifungal Activity

The compound has also been investigated for its antifungal properties. Its efficacy against fungal pathogens suggests potential use in treating fungal infections, although specific data on MIC values for fungi are less documented compared to bacterial studies .

Enzyme Inhibition

This compound has shown potential in inhibiting specific enzymes related to cancer biology. The guanidine group is known to interact with various enzymes, potentially modulating their activity and influencing cancer cell proliferation . This interaction may provide a basis for developing new anticancer therapies.

The mechanism of action for this compound involves its interaction with biological targets at the molecular level. The guanidine moiety can affect the activity of enzymes and receptors, altering cellular processes. For instance, it has been noted to act as an antagonist on histamine receptors, influencing gastrointestinal motility .

Study on Antimicrobial Activity

A study conducted on various guanidine derivatives highlighted the antimicrobial efficacy of this compound. The results indicated that modifications in the chemical structure could enhance antimicrobial potency. A summary of the findings is presented in Table 1.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Guanidine moiety with chloro substitution | Antimicrobial |

| Guanidine hydrochloride | Basic guanidine structure | Antiviral |

| 2-Amino-pyrimidine derivatives | Varying substitutions on pyrimidine ring | Anticancer |

Pharmacological Evaluation

In pharmacological evaluations, the compound was tested for its ability to modify contractility in isolated guinea pig ileum preparations. Higher concentrations resulted in significant decreases in electrically evoked contractions, suggesting a potential role as a modulator of gastrointestinal motility through histamine receptor antagonism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.